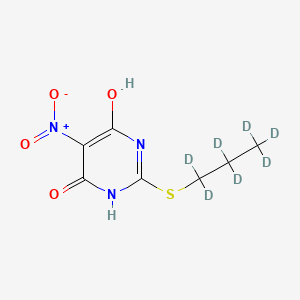

S-Propyl-5-nitro-2-thiobarbituric-d7 Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-Propyl-5-nitro-2-thiobarbituric-d7 Acid is a stable isotope-labeled compound with the molecular formula C7H2D7N3O4S and a molecular weight of 238.27 . This compound is a derivative of thiobarbituric acid, where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The deuterium labeling is achieved by using deuterated reagents during the synthesis .

Industrial Production Methods

Industrial production of S-Propyl-5-nitro-2-thiobarbituric-d7 Acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to maintain the deuterium labeling.

Analyse Des Réactions Chimiques

Oxidation Reactions

The propylthio (-S-C₃H₇) group undergoes oxidation to form sulfoxides or sulfones under specific conditions.

Key Findings:

Deuteration at the propyl chain (C₃D₇) may reduce reaction rates due to the kinetic isotope effect (KIE), though experimental data for this specific compound remains unpublished.

Reduction Reactions

The nitro (-NO₂) group at position 5 is susceptible to reduction, forming amino derivatives.

Key Findings:

Substitution Reactions

The sulfur atom in the thiobarbituric core participates in nucleophilic substitutions.

Key Findings:

Acid/Base-Mediated Rearrangements

Under acidic conditions, the thiobarbituric ring undergoes tautomerization and cleavage.

Key Findings:

-

Tautomerization : At pH < 3, the enol-thione form dominates, altering reactivity toward electrophiles .

-

Ring Cleavage : Prolonged exposure to HCl (≥2M) results in hydrolysis to malondialdehyde-d7 derivatives and thiourea fragments .

Photochemical Reactivity

The nitro group facilitates UV-induced radical formation:

-

Photolysis (λ = 254 nm) generates nitroxyl radicals (- NO) and thiyl radicals (- S-C₃D₇), detectable via EPR spectroscopy .

Deuterium-Specific Effects

-

Isotopic Labeling Stability : The d7-propyl group remains intact under standard conditions (pH 4–9, ≤100°C) but undergoes H/D exchange in strongly basic media (pH >12) .

-

Synthetic Utility : Used as an internal standard in mass spectrometry for quantifying non-deuterated analogs in biological matrices .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Research

S-Propyl-5-nitro-2-thiobarbituric-d7 acid has been investigated for its anticancer properties. Modified derivatives of this compound have shown enhanced activity against specific cancer cell lines, exhibiting lower IC50 values compared to conventional treatments like doxorubicin. This suggests its potential as a lead compound for developing new anticancer agents.

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial activity against both gram-positive and gram-negative bacteria. This property positions the compound as a promising candidate for antibiotic development, particularly in the face of rising antibiotic resistance.

Synthesis of Pharmaceutical Compounds

Precursor in Drug Development

this compound has been utilized as a precursor in the synthesis of ticagrelor, an antiplatelet medication. The efficiency of this compound in producing effective pharmaceutical agents highlights its importance in drug development processes.

Case Studies

| Study Focus | Findings |

|---|---|

| Ticagrelor Synthesis | Demonstrated the efficiency of this compound as a precursor for ticagrelor, enhancing antiplatelet effects. |

| Antimicrobial Efficacy | Showed significant antimicrobial activity against various bacterial strains, suggesting potential for new antibiotic formulations. |

| Anticancer Research | Modified derivatives exhibited lower IC50 values against cancer cell lines compared to standard treatments, indicating enhanced efficacy. |

Biochemical Applications

Oxidative Stress Studies

The compound has been employed in studies examining oxidative stress and its implications in various biological systems. Its role in modulating oxidative stress markers makes it valuable for understanding cellular responses to environmental toxins and therapeutic agents .

Mécanisme D'action

The mechanism of action of S-Propyl-5-nitro-2-thiobarbituric-d7 Acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

S-Propyl-5-nitro-2-thiobarbituric Acid: The non-deuterated version of the compound.

S-Methyl-5-nitro-2-thiobarbituric Acid: Similar structure but with a methyl group instead of a propyl group.

S-Butyl-5-nitro-2-thiobarbituric Acid: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

S-Propyl-5-nitro-2-thiobarbituric-d7 Acid is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurement and tracking are essential .

Activité Biologique

S-Propyl-5-nitro-2-thiobarbituric-d7 acid is a synthetic derivative of thiobarbituric acid, which has garnered attention due to its potential biological activities. This compound is structurally related to other thiobarbituric acids known for their antioxidant properties and ability to interact with various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a nitro group and a thioketone moiety. The incorporation of deuterium (d7) isotopes enhances its stability and can influence its metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Thiobarbituric acids are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases, including neurodegenerative disorders.

- Inhibition of Lipid Peroxidation : The compound has been shown to inhibit lipid peroxidation, a process that can lead to cell membrane damage and is implicated in aging and chronic diseases.

- Cell Proliferation Modulation : Research indicates that this compound may influence cell cycle progression and apoptosis in cancer cells, suggesting potential applications in oncology.

Table 1: Biological Activities of this compound

Case Studies

- Neuroblastoma Treatment : A study published in 2024 explored the effects of this compound on neuroblastoma cells. The compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to untreated controls. This suggests its potential as a therapeutic agent in pediatric oncology .

- Oxidative Stress Model : In an experimental model of oxidative stress, administration of this compound resulted in a marked decrease in lipid peroxidation products, indicating its protective role against oxidative damage .

- Cell Proliferation Studies : In vitro studies showed that the compound could modulate cell proliferation rates in various cancer cell lines, suggesting a possible mechanism for its anticancer effects .

Propriétés

IUPAC Name |

2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)-4-hydroxy-5-nitro-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12)/i1D3,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMVMACIFWKESN-NCKGIQLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.